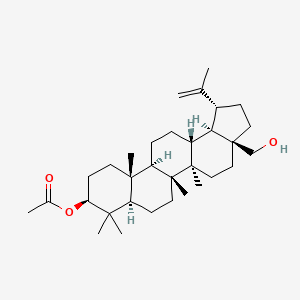

3-O-Acetylbetulin

描述

Contextualization within Pentacyclic Triterpenoid (B12794562) Research

Pentacyclic triterpenoids (PTs) constitute a significant class of naturally occurring compounds derived from plants, characterized by a 30-carbon skeleton structured into five interconnected rings. mdpi.combiomedicinej.comnih.gov These phytochemicals are widely distributed across various plant species and are recognized for their diverse pharmacological properties, including potent anticancer, antiviral, antioxidant, and anti-inflammatory activities. mdpi.combiomedicinej.comnih.govresearchgate.net Within this broad classification, the lupane (B1675458), oleanane, and ursane (B1242777) types are particularly well-studied. Betulin (B1666924) and betulinic acid, for instance, are prominent examples of lupane-type triterpenoids that have attracted substantial research interest. mdpi.combiomedicinej.comrjpbcs.comnih.gov The inherent therapeutic potential and generally low systemic toxicity of PTs make them attractive candidates for the development of novel pharmaceuticals. nih.govcaymanchem.commdpi.com However, challenges such as poor water solubility and limited bioavailability often present obstacles to their widespread clinical application, driving research into structural modifications and advanced delivery systems. mdpi.comnih.gov

Derivation and Significance from Betulin

Betulin-3-acetate, also identified by its systematic name (3β)-3-acetate-lup-20(29)-ene-3,28-diol and CAS number 27570-20-3, is a semi-synthetic derivative of betulin. caymanchem.comlktlabs.com Betulin itself, chemically known as lup-20(29)-ene-3β,28-diol, is a naturally abundant pentacyclic triterpenoid primarily sourced from the bark of birch trees. rjpbcs.comresearchgate.netnih.gov The synthesis of Betulin-3-acetate typically involves the modification of betulin, often through acetylation. For example, betulin can be acetylated to form betulin-3,28-diacetate, followed by selective deacetylation to yield Betulin-3-acetate. mdpi.comnih.gov Alternatively, direct acetylation of the hydroxyl group at the C-3 position of betulin modifies its chemical properties. caymanchem.comontosight.ai The significance of Betulin-3-acetate lies in its role as a key intermediate for synthesizing more complex lupane and germanicane triterpenes and saponins (B1172615), many of which exhibit notable anticancer activity. caymanchem.com Furthermore, Betulin-3-acetate possesses intrinsic biological activities, including anticancer potential and antiviral effects, such as the inhibition of alphavirus replication. It is also understood to contribute to apoptosis induction in cancer cells, mirroring some of the known mechanisms of its parent compound, betulin. lktlabs.com

Overview of Current Academic Research Trajectories

Current academic research concerning Betulin-3-acetate is multifaceted, focusing on several key areas. A primary trajectory involves the exploration of its anticancer properties , investigating its capacity to induce apoptosis and inhibit the proliferation of various cancer cell lines. nih.govcaymanchem.comlktlabs.comnih.govnih.gov Concurrently, its antiviral activities , particularly against viruses like alphavirus, are a subject of ongoing study. lktlabs.com Significant research efforts are also dedicated to the synthesis and derivatization of Betulin-3-acetate. This includes developing efficient synthetic routes and creating novel derivatives with potentially enhanced or altered biological profiles, such as sulfated compounds designed to improve water solubility. nih.govresearchgate.netmdpi.comnih.govnih.govsphinxsai.comgoogle.comgoogle.comresearchgate.net Understanding structure-activity relationships is another crucial research avenue, aiming to correlate specific structural modifications at positions like C-3, C-28, and C-30 with observed biological effects, thereby guiding the design of more potent therapeutic agents. nih.govnih.govnih.govresearchgate.netfrontiersin.orgrsc.org

Data Tables

Table 1: Chemical and Physical Properties of Betulin-3-acetate

| Property | Value | Source |

| Chemical Name | Betulin-3-acetate | - |

| Synonyms | 3-O-Acetyl Betulin, (3β)-3-acetate-lup-20(29)-ene-3,28-diol | caymanchem.com |

| CAS Number | 27570-20-3 | caymanchem.comlktlabs.com |

| Molecular Formula | C32H52O3 | caymanchem.com |

| Molecular Weight | 484.8 g/mol | caymanchem.com |

| Purity | ≥95% (Cayman Chemical), ≥97% (LKT Labs) | caymanchem.comlktlabs.com |

| Solubility | DMF: 5 mg/ml, Ethanol (B145695): 10 mg/mL | caymanchem.comlktlabs.com |

Table 2: Role and Biological Activities of Betulin-3-acetate

| Role/Activity | Description | Source |

| Synthetic Intermediate | Key intermediate in the synthesis of lupane and germanicane triterpenes and saponins with anticancer activity. | caymanchem.com |

| Anticancer Potential | Exhibits anticancer potential; likely induces apoptosis in cancer cells. | lktlabs.comnih.govnih.gov |

| Antiviral Activity | Exhibits antiviral activity; inhibits replication of alphavirus. | lktlabs.com |

Compound List

Betulin-3-acetate

Betulin

Pentacyclic Triterpenoids (PTs)

Lupane-type triterpenoids

Oleanane-type triterpenoids

Ursane-type triterpenoids

Betulinic acid

Oleanolic acid

Ursolic acid

Glycyrrhetinic acid

Glycyrrhizin

Asiatic acid

Alphavirus

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h22-27,33H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDTWJGGQFHXCR-VFUWXHBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339991 | |

| Record name | Betulin 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27570-20-3 | |

| Record name | Betulin 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Betulin 3 Acetate

Semisynthesis from Betulin (B1666924) Precursors

Acylation of Betulin to Betulin-3,28-diacetate

The initial step in many synthetic routes involving betulin derivatives is the acetylation of its hydroxyl groups. Betulin readily reacts with acylating agents, such as acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). This reaction typically leads to the formation of Betulin-3,28-diacetate, where both the C-3 and C-28 hydroxyl groups are acetylated. This diacetylation is generally a high-yielding process, often proceeding to near-quantitative conversion under optimized conditions. For instance, refluxing betulin with excess acetic anhydride and pyridine for several hours is a common method to achieve this transformation nih.govsphinxsai.com.

Table 2.1.1: Acylation of Betulin to Betulin-3,28-diacetate

| Reaction | Reagents | Conditions | Typical Yield (%) | Product |

| Acylation of Betulin | Acetic Anhydride, Pyridine | Reflux, 4-8 hours | 95-99 | Betulin-3,28-diacetate |

| Acylation of Betulin | Acetic Anhydride, DMAP, Pyridine | Room temperature, 24 hours | 77 (for 28-acetylbetulin) | Betulin-3,28-diacetate |

| Acylation of Betulin (Method B) | Tetraacetyl Glycoluril (TAGU), p-TsOH | Mechanochemical activation, Dioxane, 5-15 min | 83 | Betulin-3,28-diacetate |

Selective Deacetylation for Betulin-3-acetate Formation

To obtain Betulin-3-acetate, the diacetylated product, Betulin-3,28-diacetate, undergoes selective deacetylation. The ester group at the primary C-28 position is more susceptible to hydrolysis or alcoholysis than the ester at the secondary C-3 position. Mild basic conditions are typically employed for this selective removal. For example, treatment with potassium carbonate (K₂CO₃) in methanol (B129727) at room temperature for a few hours can effectively cleave the C-28 acetate (B1210297), yielding Betulin-3-acetate with high selectivity and good yields nih.govresearchgate.net. Aluminum isopropoxide has also been reported for selective deacetylation nih.gov.

Table 2.1.2: Selective Deacetylation for Betulin-3-acetate Formation

| Reaction | Reagents | Conditions | Selectivity | Typical Yield (%) | Product |

| Selective Deacetylation | K₂CO₃, Methanol | Room temperature, 2-4 hours | C-28 > C-3 | 90-95 | Betulin-3-acetate |

| Selective Deacetylation | Aluminum Isopropoxide | Various conditions reported | C-28 > C-3 | High | Betulin-3-acetate |

| Selective Deacetylation (modified procedure) | Al(i-OPr)₃, i-PrOH | Reflux, 24 h | C-28 > C-3 | High | Betulin-3-acetate |

Further Chemical Modifications Involving Betulin-3-acetate

Betulin-3-acetate serves as a versatile intermediate for introducing various functional groups at the C-28 position and potentially modifying the C-3 acetate group itself, leading to a wide array of derivatives with diverse biological activities.

Oxidation to Betulin Aldehyde-3-acetate and Betulinic Acid-3-acetate

The primary alcohol at the C-28 position of Betulin-3-acetate can be selectively oxidized to an aldehyde or further to a carboxylic acid. Mild oxidizing agents are crucial for achieving this transformation without affecting the acetate group at C-3. Pyridinium chlorochromate (PCC) or Swern oxidation conditions are commonly used to convert the primary alcohol to Betulin Aldehyde-3-acetate nih.govsibran.ru. For the synthesis of Betulinic Acid-3-acetate, stronger oxidizing agents like Jones reagent (chromic acid in sulfuric acid) or oxidation with oxygen in the presence of catalysts such as palladium acetate or cobalt acetylacetonate (B107027) are employed nih.govsibran.rugoogleapis.com.

Table 2.2.1: Oxidation of Betulin-3-acetate Derivatives

| Reaction | Oxidizing Agent | Conditions | Product | Typical Yield (%) |

| Oxidation to Aldehyde | PCC, DCM | Room temperature, 2-4 hours | Betulin Aldehyde-3-acetate | 80-90 |

| Oxidation to Aldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Low temperature | Betulin Aldehyde-3-acetate | 93 |

| Oxidation to Aldehyde | Oxygen, Pd(OAc)₂, Molecular sieves, Pyridine | 80–85 °C, 0.5–4 h | Betulin Aldehyde-3-acetate | High |

| Oxidation to Acid | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0 °C | Betulinic Acid-3-acetate | 85-95 |

| Oxidation to Acid | Oxygen, Cobalt acetylacetonate | 60–65 °C, 0.5–2 h | Betulinic Acid-3-acetate | High |

| Oxidation to Acid (via aldehyde intermediate) | TEMPO, Electrochemical oxidation, then NaClO₂ | Various conditions | Betulinic Acid-3-acetate | High |

Esterification at the C-28 Position of Betulin-3-acetate

The C-28 hydroxyl group in Betulin-3-acetate, if it were a free alcohol (i.e., in 28-O-acetylbetulin), can be readily esterified with various carboxylic acids or their activated derivatives. This reaction is typically performed using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of DMAP, or by reacting with acid chlorides or anhydrides. This allows for the introduction of diverse ester functionalities at the C-28 position, such as long-chain fatty acids, aromatic acids, or dicarboxylic acids, leading to derivatives with altered lipophilicity and biological profiles mdpi.commdpi.comnih.govnih.govmdpi.comresearchgate.netresearchgate.net.

Table 2.2.2: Esterification at the C-28 Position of Betulin-3-acetate (or 28-O-acetylbetulin)

| Carboxylic Acid Used | Esterification Reagent(s) | Conditions | Product Example | Typical Yield (%) |

| Acrylic Acid | DCC, DMAP | Dichloromethane, 0 °C to room temperature, 24 h | 28-O-Acetyl-3-O'-(prop-2-enoyl)betulin | 68 |

| Benzoic Acid | Benzoyl Chloride, Pyridine | Dichloromethane, room temperature, 6-12 h | Betulin-3-acetate-28-benzoate | 75-90 |

| Oleic Acid | DCC, DMAP | Dichloromethane, room temperature, 12-24 h | Betulin-3-acetate-28-oleate | 70-85 |

| Various Acids | DCC, DMAP (Steglich esterification) | DCM/THF (3:2), 0 °C to room temperature, overnight | Betulin esters (e.g., 3a-e) | 47-98 |

Introduction of Alkyl, Alkenyl, and Alkynyl Chains at the C-3 Acyl Group

The C-3 position of betulin derivatives can be modified by introducing various acyl groups, including those containing alkyl, alkenyl, or alkynyl chains. While Betulin-3-acetate has an acetate group at C-3, this section likely refers to the synthesis of other C-3 ester derivatives by replacing the acetate or by direct esterification of the C-3 hydroxyl group of betulin or its precursors with different carboxylic acids. For example, betulin can be reacted with but-2-ynoic acid using the Steglich method to introduce an alkynyl ester at the C-3 position, yielding compounds like 3-O-But-2-ynoyl-28-O′-acetylbetulin mdpi.com. Research has shown that introducing alkyl, alkenyl, and alkynyl chains to the acyl group at the C-3 position can lead to derivatives with significant anticancer properties nih.gov. This can be achieved by deprotecting the C-3 acetate and then esterifying with the desired acid, or by selective esterification of betulin at C-3 with different acid derivatives.

Table 2.2.3: Introduction of Alkyl, Alkenyl, and Alkynyl Chains at the C-3 Position

| Starting Material / Intermediate | Esterifying Acid/Derivative | Reagents/Conditions | Product Example | Typical Yield (%) |

| Betulin | But-2-ynoic Acid | DCC, DMAP, Dichloromethane, -5 °C to room temperature | 3-O-But-2-ynoyl-28-O′-acetylbetulin | High |

| Betulin | Propionic Anhydride | Pyridine, Reflux | Betulin-3-propionate | 90-95 |

| Betulin | Butyric Anhydride | Pyridine, Reflux | Betulin-3-butyrate | 90-95 |

| 28-O-acetylbetulin | Dicarboxylic Acid Anhydrides | DMAP, Pyridine, Microwave-assisted, 160 °C | 3-carboxyacyl-28-acetylbetulin derivatives | 68-86 |

| Betulinic Acid | 3-methylglutaric anhydride | Pyridine, Reflux, DMAP | 3-O-(3′,3′-dimethylsuccinyl)betulinic acid | High |

Compound List:

Betulin

Betulin-3,28-diacetate

Betulin-3-acetate

Betulin Aldehyde-3-acetate

Betulinic Acid-3-acetate

28-O-Acetyl-3-O'-(prop-2-enoyl)betulin

Betulin-3-acetate-28-benzoate

Betulin-3-acetate-28-oleate

Betulin-3-propionate

Betulin-3-butyrate

3-O-But-2-ynoyl-28-O′-acetylbetulin

3-carboxyacyl-28-acetylbetulin derivatives

3-O-(3′,3′-dimethylsuccinyl)betulinic acid

Acetic anhydride

Pyridine

4-Dimethylaminopyridine (DMAP)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Aluminum isopropoxide

Pyridinium chlorochromate (PCC)

Dichloromethane (DCM)

Jones Reagent (Chromic acid, Sulfuric acid)

Palladium acetate (Pd(OAc)₂)

Cobalt acetylacetonate

N,N′-dicyclohexylcarbodiimide (DCC)

Acrylic acid

Benzoic acid

Oleic acid

But-2-ynoic acid

Propionic anhydride

Butyric anhydride

3-methylglutaric anhydride

Heterocyclic Betulin Derivatives

The incorporation of heterocyclic moieties into the betulin scaffold is a significant area of research, aiming to enhance or introduce new biological activities. Betulin derivatives have been synthesized where heterocyclic rings are fused to the lupane (B1675458) skeleton. For instance, studies have explored the fusion of triazole rings to the lupane skeleton of betulin via Diels-Alder reactions, yielding novel heterocyclic betulin derivatives. vtt.fi Furthermore, research has focused on introducing nitrogen-containing heterocyclic groups, such as indole (B1671886), to the C-28 position of betulin derivatives, demonstrating potent anticancer activities in vitro. nih.gov Other heterocyclic systems, including pyrazoles and oxadiazoles, have also been explored as substituents or fused rings onto betulin or betulinic acid scaffolds, indicating a broad scope for generating diverse heterocyclic structures. orientjchem.orgnih.govorientjchem.orgresearchgate.netnih.gov

Functionalization at the C-20-C-29 Double Bond

The C-20-C-29 double bond in the betulin skeleton presents a reactive site for various chemical transformations, including addition reactions, epoxidation, and dihydroxylation. These modifications can alter the triterpene's properties and lead to new derivatives. For example, ozonolysis of the C-20-C-29 double bond in betulin derivatives has been employed as part of synthetic routes to other compounds. mdpi.com Research has also indicated that chemical modifications at the C-20-C-29 double bond, alongside modifications at the hydroxyl groups, are key strategies in developing betulin derivatives with specific biological activities, such as inhibition of alphavirus replication. researchgate.netacs.org

Creation of Difunctional Betulin Derivatives

The presence of multiple reactive sites on the betulin molecule, particularly the hydroxyl groups at C-3 and C-28, allows for the creation of difunctional derivatives. These strategies often involve selective protection and subsequent functionalization of these positions. For instance, new bifunctional derivatives have been synthesized by introducing a carboxyacyl group at C-3 and an alkynyl group at C-28 of the betulin molecule. mdpi.comnih.govresearchgate.net These difunctional derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines. mdpi.comnih.govresearchgate.net Another approach involves the esterification of betulin with dicarboxylic acid anhydrides or carboxylic acids, leading to difunctional derivatives with potential for enhanced biological activity. dntb.gov.uascholarsresearchlibrary.com

Preclinical Biological Activities of Betulin 3 Acetate and Its Derivatives

Anticancer Research

The primary focus of preclinical research on betulin-3-acetate has been its potential as an anticancer agent. Numerous studies have explored its effects on various cancer models, revealing a broad spectrum of activity.

Antiproliferative Effects in Various In Vitro Cancer Models

Betulin-3-acetate and its derivatives have demonstrated significant antiproliferative effects, meaning they can inhibit the growth and spread of cancer cells in laboratory settings. These effects have been observed across a wide range of cancer cell lines, highlighting the broad-spectrum potential of this class of compounds. The mechanism of action is often linked to the induction of apoptosis, or programmed cell death, in cancer cells, while showing lower toxicity to normal cells. researchgate.netnih.gov

In vitro studies have shown that betulin-3-acetate and its derivatives can inhibit the proliferation of prostate cancer cells. For instance, betulinic acid, a closely related compound, has shown inhibitory effects on LNCaP prostate cancer cells. aacrjournals.org One study investigating 38 betulin (B1666924) acid ester derivatives found that several exhibited strong antiproliferative activity against the PC-3 prostate cancer cell line, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) between 2 and 5 µM. researchgate.netnih.gov Another derivative, 3-(2-butynoyl)betulin, also showed high anticancer activity against the Du-145 prostate cancer cell line. mdpi.com

Antiproliferative Activity of Betulin-3-acetate Derivatives in Prostate Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| Betulinic Acid | LNCaP | 1-5 µmol/L (6-day IC50) | aacrjournals.org |

| Betulin Acid Ester Derivatives | PC-3 | 2-5 µM | researchgate.netnih.gov |

| 3-(2-butynoyl)betulin | Du-145 | High activity | mdpi.com |

The antiproliferative effects of betulin-3-acetate and its derivatives have been extensively studied in breast cancer cell lines. Betulin itself has been shown to inhibit the growth of MCF-7 and Bcap-37 breast cancer cells. nih.gov A study on new 28-indole-betulin derivatives found that MCF-7 breast cancer cells were the most sensitive to their action. nih.gov Specifically, lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate was shown to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 cells. nih.gov Another study synthesized 3-indolyl betulin derivatives and observed a significant reduction in MCF-7 cell viability. semanticscholar.org Furthermore, a derivative named 30-diethoxyphosphoryl-28-propynoylbetulin was identified as a powerful inhibitor of growth in both SK-BR-3 and MCF-7 breast cancer cell lines. nih.gov

Antiproliferative Activity of Betulin-3-acetate Derivatives in Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| Betulin | MCF-7, Bcap-37 | 53.2% inhibition at 20 µM | nih.gov |

| 28-indole-betulin derivatives | MCF-7 | High sensitivity | nih.gov |

| 3-indolyl betulin derivatives | MCF-7 | Significant viability reduction | semanticscholar.org |

| 30-diethoxyphosphoryl-28-propynoylbetulin | SK-BR-3, MCF-7 | Potent growth inhibitor | nih.gov |

| Betulin acid ester derivatives | MCF-7 | IC50 values between 2-5 µM | researchgate.netnih.gov |

Research has also demonstrated the efficacy of betulin-3-acetate derivatives against colorectal and lung cancer cell lines. Betulin has been found to significantly reduce the viability of HCT116 and HT-29 colorectal cancer cells. termedia.pl It triggers apoptosis in these cells by activating caspase-3 and -9 pathways. termedia.pl Betulinic acid has also been shown to inhibit the growth of colon cancer cells. nih.gov In lung cancer, betulin has demonstrated antiproliferative effects on the A549 cell line. nih.govresearchgate.net Studies on difunctional betulin derivatives and betulin acid ester derivatives have also reported antiproliferative activity against A549 and HCT116 cell lines. researchgate.netnih.govmdpi.com

Antiproliferative Activity of Betulin-3-acetate Derivatives in Colorectal and Lung Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | Activity/IC50 | Reference |

|---|---|---|---|---|

| Betulin | HCT116, HT-29 | Colorectal | Significant viability reduction | termedia.pl |

| Betulinic Acid | SW480 | Colorectal | Growth inhibition | nih.gov |

| Difunctional betulin derivatives | HCT116 | Colorectal | Antiproliferative activity | mdpi.com |

| Betulin | A549 | Lung | Antiproliferative effect | nih.govresearchgate.net |

| Difunctional betulin derivatives | A549 | Lung | Antiproliferative activity | mdpi.com |

| Betulin acid ester derivatives | A549 | Lung | IC50 values between 2-5 µM | researchgate.netnih.gov |

Betulin and its derivatives have shown promising activity against neuroblastoma and glioma cell lines. Betulin has demonstrated a pronounced antiproliferative effect on neuroblastoma cells (SK-N-AS) and glioma cells (C6). nih.govresearchgate.net Betulinic acid has also been reported to be effective against neuroblastoma and glioma cell lines. sci-hub.box It has been shown to induce apoptosis in human neuroblastoma cell lines. uva.nl

Antiproliferative Activity of Betulin-3-acetate Derivatives in Neuroblastoma and Glioma Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | Activity/IC50 | Reference |

|---|---|---|---|---|

| Betulin | SK-N-AS | Neuroblastoma | Most pronounced inhibition | nih.gov |

| Betulin | C6 | Rat Glioma | IC50 of 5.9 µM | nih.gov |

| Betulinic Acid | Multiple | Neuroblastoma | Effective | sci-hub.box |

| Betulinic Acid | Multiple | Glioma | Effective | sci-hub.box |

The antiproliferative properties of betulin-3-acetate and its derivatives extend to leukemia and melanoma cell lines. Difunctional betulin derivatives have shown significant antiproliferative activity against the MV4-11 leukemia cell line. mdpi.com Betulinic acid has demonstrated cytotoxic effects against human myeloid leukemia (HL-60) cells and other leukemia cell lines. nih.gov In melanoma, betulinic acid was first identified as a selective inhibitor of human melanoma cells. nih.gov Derivatives of betulinic acid have also been synthesized and tested, with some showing high activity against melanoma cell lines. ufrgs.br For example, 3-acetyl-betulinic acid has shown promising results. researchgate.net

Antiproliferative Activity of Betulin-3-acetate Derivatives in Leukemia and Melanoma Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | Activity/IC50 | Reference |

|---|---|---|---|---|

| Difunctional betulin derivatives | MV4-11 | Leukemia | Significant activity | mdpi.com |

| Betulinic Acid | HL-60 | Leukemia | Cytotoxic | nih.gov |

| Betulin acid ester derivatives | MV4-11 | Leukemia | IC50 values between 2-5 µM | researchgate.netnih.gov |

| Betulinic Acid | MEL-1, MEL-2, MEL-4 | Melanoma | Selective inhibitor | nih.govtegenkanker.nl |

| Fluorinated betulinic acid derivative | B16F10 | Melanoma | IC50 of 1.9 µM | ufrgs.br |

| 3-(2-butynoyl)betulin | Hs294T | Melanoma | High activity | mdpi.com |

Antiviral Research

Betulin-3-acetate and other betulin derivatives have demonstrated notable antiviral activity, particularly against alphaviruses such as Semliki Forest virus (SFV) and Sindbis virus (SINV). biomol.comacs.org These viruses are typically transmitted by mosquitoes and can cause a range of illnesses in humans.

In laboratory studies, betulin-derived compounds have been shown to inhibit the replication of these alphaviruses. biomol.comacs.org Specifically, 3,28-di-O-acetylbetulin, a related derivative, was identified as a potent inhibitor of SFV. researchgate.netresearchgate.net Betulinic acid and other derivatives have also shown inhibitory effects against both SFV and SINV. acs.org The presence of a free or acetylated hydroxyl group at the C-3 position of the betulin structure appears to be an important factor for this anti-SFV activity. researchgate.netresearchgate.net

The antiviral effect of betulin-3-acetate and its analogues against alphaviruses is believed to stem from the inhibition of the viral replication process. acs.org Research suggests that these compounds act at an early stage of the viral life cycle, after the virus has entered the host cell but before the replication of its genetic material is complete. acs.org

For betulinic acid, its antiviral activity against SFV has been mapped to the virus replication phase. acs.org This indicates that the compound interferes with the molecular machinery that the virus uses to copy its RNA genome. The precise molecular target within the viral replication complex is an area of ongoing investigation. It is hypothesized that these betulin derivatives may disrupt the function of viral enzymes essential for replication or interfere with the formation of the replication complexes themselves.

Data Tables

Table 1: Preclinical Anticancer Activities of Betulin-3-acetate and Its Derivatives

| Activity | Observed Effects | Affected Cancer Cell Lines (Examples) |

| Selectivity | Exhibits higher toxicity to cancer cells than normal cells. | Human melanoma, Neuroblastoma |

| Apoptosis Induction | Triggers programmed cell death through the mitochondrial pathway; involves caspase activation. | Various cancer cell lines |

| Cell Cycle Arrest | Halts cell division, primarily at the G2/M phase. | HCT116 (colon cancer) |

| Modulation of Migration and Invasion | Inhibits cancer cell movement and invasion capabilities. | Breast cancer cells |

Table 2: Preclinical Antiviral Activities of Betulin-3-acetate and Its Derivatives

| Virus | Reported Activity | Proposed Mechanism of Action |

| Semliki Forest Virus (SFV) | Inhibition of viral replication. | Targets the virus replication phase. |

| Sindbis Virus (SINV) | Inhibition of viral replication. | Targets an early stage of infection, likely during the replication phase. |

Synergistic Effects with Other Antiviral Agents

Research has explored the potential of betulin and its derivatives to work in concert with established antiviral drugs, potentially enhancing their efficacy. One study investigated the synergistic antiviral effects of betulin and acyclovir (B1169) (ACV) against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov The findings indicated a strong to moderate synergistic effect against HSV-1 when the concentrations of ACV and betulin were above 0.068 µg/ml and 0.4 µg/ml, respectively. nih.gov At lower concentrations, the effect was found to be additive. nih.gov A synergistic effect against HSV-2 was also observed at higher concentrations compared to HSV-1, specifically at 0.45 µg/ml of ACV combined with 8.4 µg/ml of betulin. nih.gov Another study confirmed these synergistic anti-HSV-1 effects at concentrations higher than 0.9 μM for acyclovir and 4.4 μM for betulin, with synergistic activity against HSV-2 seen at 2.0 μM of acyclovir and 19.0 μM of betulin. bsmiab.org

Furthermore, a study on alphavirus replication demonstrated that betulinic acid, along with 28-O-tetrahydropyranylbetulin and a triazolidine (B1262331) derivative, exhibited significant synergistic effects against Semliki Forest virus (SFV) when used in combination with 3′-amino-3′-deoxyadenosine. acs.org In the context of other infections, derivatives of betulin and betulinic acid have shown synergistic interactions with miltefosine (B1683995) against Leishmania infantum. plos.org Specifically, the combination of the betulinic acid derivative AB13 with miltefosine led to a significant decrease in the half-maximal inhibitory concentration (IC50) of the derivative. plos.org

These findings suggest that combining betulin-related compounds with existing antiviral and antiparasitic agents could be a promising strategy to enhance therapeutic outcomes.

Broad-Spectrum Antiviral Potential of Related Betulin Derivatives

Betulin and its derivatives have demonstrated a wide range of biological activities, including antiviral properties against various viruses. mdpi.compreprints.orgnih.gov Research has shown that these compounds, particularly betulinic acid, are active against both enveloped and non-enveloped viruses, such as Herpes Simplex Virus (HSV), influenza A, and ECHO-6 picornavirus. researchgate.net Structural modifications of the basic triterpene structure of betulin and betulinic acid at the C-3 and C-28 positions have been shown to influence their antiviral activity spectrum. researchgate.netresearchgate.net

Derivatives of betulin have been investigated for their activity against a variety of viruses. For instance, betulinic acid has been identified as an anti-HIV-1 agent. bsmiab.org A derivative of betulinic acid, known as Bevirimat (3',3'-dimethylsuccinyl betulinic acid), has undergone clinical trials for its anti-HIV activity. preprints.orgresearchgate.net Although its development was halted due to reduced efficacy against certain HIV strains, its discovery spurred further research into triterpenoid (B12794562) derivatives as antiviral agents. preprints.org

Furthermore, studies have shown that betulin derivatives can inhibit the replication of alphaviruses like Semliki Forest virus (SFV) and Sindbis virus. acs.org Acylated derivatives of betulin and betulinic acid have been synthesized and tested against influenza A virus (H7N1), herpes simplex virus type 1 (HSV-1), ECHO 6, and HIV-1. researchgate.net While these specific acylated derivatives did not show an advantage over the parent compounds, the structural modifications did lead to some changes in the spectrum of their antiviral activity. researchgate.net The broad-spectrum potential is further highlighted by the activity of betulin derivatives against SARS-CoV by targeting its main protease. mdpi.com

Table 1: Antiviral Activity of Selected Betulin Derivatives

| Compound | Virus | Activity/Effect | Source |

|---|---|---|---|

| Betulin | Herpes Simplex Virus (HSV-1, HSV-2) | Active against both types, with EC50 values of 0.40 and 4.15 µg/ml, respectively. Shows synergistic effects with acyclovir. | nih.gov |

| Betulinic Acid | Human Immunodeficiency Virus (HIV-1) | Identified as a potent anti-HIV-1 agent. | bsmiab.org |

| Betulinic Acid | Sindbis Virus | Inhibits virus replication with an IC50 value of 0.5 µM. | acs.org |

| Bevirimat | Human Immunodeficiency Virus (HIV-1) | Inhibits the final stages of virus replication. | researchgate.net |

| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | Potent inhibitor of SFV replication with an IC50 value of 9.1 µM. | acs.org |

Anti-inflammatory Research

Modulation of Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-6, IL-1β)

Betulin and its derivatives have been shown to exert significant anti-inflammatory effects by modulating the production of key inflammatory mediators and cytokines. mdpi.comnih.gov Studies have demonstrated that betulin can inhibit the overexpression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various inflammatory models. mdpi.comnih.gov For example, in a model of sepsis in rats, betulin treatment led to a reduction in lung and liver injuries by inhibiting these pro-inflammatory cytokines. mdpi.com Similarly, in a mouse model of osteoarthritis, betulin was found to inhibit the generation of IL-6 and TNF-α in chondrocytes. nih.gov

Betulinic acid, a derivative of betulin, also exhibits potent anti-inflammatory properties by regulating cytokine production. mdpi.complantarchives.org In a mouse model of endotoxic shock, administration of betulinic acid significantly inhibited the release of TNF-α induced by lipopolysaccharide (LPS) and increased the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.com Further research has shown that betulinic acid can decrease the levels of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6. plantarchives.orgresearchgate.netmdpi.com

The modulation of these cytokines is a key aspect of the anti-inflammatory activity of betulin-related compounds, suggesting their potential in managing inflammatory conditions.

Involvement in Key Signaling Pathways (e.g., NFκB, MAPK, Nrf2)

The anti-inflammatory effects of betulin and its derivatives are mediated through their interaction with several key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govresearchgate.net

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Betulin has been shown to inhibit the activation of the NF-κB pathway. mdpi.comnih.gov This inhibition appears to occur by preventing the phosphorylation of IKK and subsequently inhibiting the nuclear translocation of NF-κB. researchgate.net By blocking NF-κB activation, betulin can downregulate the expression of various pro-inflammatory genes. nih.govresearchgate.net Betulinic acid also demonstrates a similar mechanism, inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the activation and nuclear translocation of NF-κB. researchgate.netmdpi.com This leads to a decrease in the transcription of pro-inflammatory mediators. researchgate.netfrontiersin.org

MAPK Pathway: The MAPK signaling pathway is another crucial player in the inflammatory response. Betulin has been found to modulate the MAPK pathway by blocking the overexpression of key proteins like p38, JNK, and ERK in response to various stressors. researchgate.net This action leads to the downregulation of MAPK-targeted gene transcription. researchgate.net Research on betulinic acid has also indicated its ability to inhibit the MAPK signaling pathway, contributing to its anti-inflammatory and antioxidant effects. frontiersin.orgmdpi.com

Nrf2 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Betulin has been shown to exert cellular antioxidant effects by promoting the production of phase II cytoprotective enzymes and heme oxygenase-1 (HO-1) through the Nrf2 pathway. researchgate.net Betulinic acid has also been found to activate the Nrf2 signaling pathway, which contributes to its ability to mitigate oxidative damage. mdpi.com The activation of Nrf2 and its target gene HO-1 can protect cells from inflammation and oxidative stress. mdpi.com

Table 2: Involvement of Betulin and Betulinic Acid in Key Signaling Pathways

| Compound | Signaling Pathway | Mechanism of Action | Source |

|---|---|---|---|

| Betulin | NF-κB | Inhibits IKK phosphorylation and nuclear translocation of NF-κB. | researchgate.net |

| Betulin | MAPK | Blocks overexpression of p38, JNK, and ERK. | researchgate.net |

| Betulin | Nrf2 | Promotes production of phase II cytoprotective enzymes and HO-1. | researchgate.net |

| Betulinic Acid | NF-κB | Inhibits IκBα phosphorylation and degradation. | researchgate.netmdpi.com |

| Betulinic Acid | MAPK | Inhibits the phosphorylation of JNK, ERK, and p38. | mdpi.com |

| Betulinic Acid | Nrf2 | Activates the Nrf2 signaling pathway, increasing Nrf2 and HO-1 expression. | mdpi.com |

Glucocorticoid Receptor (GR) Modulation Research

Recent research has investigated the potential of betulin to act as a modulator of the glucocorticoid receptor (GR), which plays a crucial role in the body's response to stress and inflammation. nih.gov Glucocorticoids, which bind to the GR, are potent anti-inflammatory agents, but their use can be associated with side effects. oup.commedchemexpress.com

A study aimed to determine if betulin could exert anti-inflammatory effects through a GR-mediated pathway, similar to dexamethasone. nih.gov The research found that betulin was able to bind to the GR, with a measured half-maximal inhibitory concentration (IC50) of 79.18 ± 0.30 mM. nih.gov This binding induced the nuclear translocation of the GR. nih.gov However, importantly, betulin did not appear to activate the transcriptional activity of the GR in HeLa cells. nih.gov This suggests that betulin may act as a dissociated GR modulator. nih.gov Such modulators have the potential to retain anti-inflammatory properties while having a reduced profile of side effects that are typically associated with GR-driven gene expression. nih.govnih.govacs.org Further supporting this, the study showed that betulin downregulated the expression of a protein involved in gluconeogenesis, a known side effect of glucocorticoids. nih.gov

The binding of betulin to the GR was stabilized by both hydrophobic interactions and hydrogen bonding. nih.gov These findings suggest that betulin could be a promising candidate for a dissociated GR modulator with anti-inflammatory activity and a potentially improved side-effect profile. nih.gov

Effects on Oxidative Stress Markers (e.g., ROS production)

Betulin and its derivatives have demonstrated notable effects on oxidative stress markers, particularly the production of reactive oxygen species (ROS). nih.govmdpi.com Chronic inflammation is often associated with increased ROS production, which can induce pro-inflammatory mediators and contribute to tissue damage. nih.gov

Studies have shown that betulin can significantly reduce the generation of superoxide (B77818) anion and hydrogen peroxide induced by toxins in HepG2 cells. nih.gov It has also been found to inhibit superoxide production in human neutrophils. nih.gov In a mouse model of asthma, betulin treatment decreased ROS production and the levels of oxidative stress markers. researchgate.net

Betulinic acid has also been shown to effectively reduce the accumulation of ROS. mdpi.com In a study on T-2 toxin-induced spleen damage in mice, betulinic acid dose-dependently decreased ROS accumulation, enhanced the activity of the antioxidant enzyme superoxide dismutase (SOD), and reduced the content of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com Furthermore, betulinic acid has been observed to trigger the overproduction of ROS in human multiple myeloma cells, leading to cell death, highlighting a context-dependent role of ROS modulation. aging-us.com

Impact on Extracellular Matrix Degradation in Inflammatory Conditions (e.g., osteoarthritis)

In inflammatory conditions such as osteoarthritis, the degradation of the extracellular matrix (ECM) is a key pathological feature. Research has shown that betulin and its derivatives can play a protective role by mitigating this degradation. In studies involving chondrocytes, the cells responsible for maintaining cartilage health, betulin has been observed to counteract the effects of inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netnih.gov

IL-1β is known to stimulate the production of matrix metalloproteinases (MMPs), a family of enzymes that break down ECM components like collagen and aggrecan. koreamed.org Specifically, MMP-1, MMP-3, and MMP-13 are heavily implicated in cartilage destruction in osteoarthritis. koreamed.orgjmb.or.kr Research has demonstrated that betulin can downregulate the expression of these MMPs, including MMP-13, as well as ADAMTS-5, another enzyme involved in aggrecan degradation. researchgate.netnih.gov

Furthermore, betulin treatment has been found to upregulate the expression of key ECM components, Collagen II and Aggrecan, which are typically reduced in osteoarthritic conditions. researchgate.netnih.gov By inhibiting the enzymes responsible for ECM breakdown and promoting the synthesis of its crucial components, betulin and its derivatives help to preserve the structural integrity of cartilage. nih.gov This suggests a potential for these compounds to slow the progression of cartilage degradation in inflammatory joint diseases. researchgate.netnih.gov

Table 1: Effect of Betulin on Key Molecules in Extracellular Matrix Degradation

| Molecule | Effect of Betulin Treatment | Implication in Osteoarthritis |

|---|---|---|

| MMP-1 | Inhibition of gene expression koreamed.orgnih.gov | Reduces collagen degradation |

| MMP-3 | Inhibition of gene expression, secretion, and proteolytic activity koreamed.orgnih.gov | Reduces proteoglycan degradation and activation of other MMPs |

| MMP-13 | Downregulation of expression researchgate.netnih.gov | Reduces collagen degradation |

| ADAMTS-5 | Downregulation of expression researchgate.netnih.gov | Reduces aggrecan degradation |

| Collagen II | Upregulation/restoration of gene expression researchgate.netnih.govkoreamed.org | Promotes cartilage matrix integrity |

| Aggrecan | Upregulation of expression researchgate.netnih.gov | Promotes cartilage matrix integrity |

Antimicrobial Research

Betulin-3-acetate and related triterpenoids have been the subject of research for their potential antibacterial properties. Studies have shown that these compounds exhibit a spectrum of activity, with some derivatives demonstrating notable efficacy against various bacterial strains.

For instance, derivatives of betulin have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. helsinki.fi In one study, a derivative, 28-O-(N-acetylanthraniloyl)betulin, was particularly active against these two strains. helsinki.fi Research on betulinic acid, a close derivative of betulin, has indicated activity against Bacillus subtilis. scirp.org However, the efficacy against Gram-negative bacteria like Escherichia coli appears to be more variable, with some studies reporting a lack of significant activity. scirp.org The antibacterial effects are often evaluated by measuring the inhibition of bacterial growth in laboratory settings. helsinki.fi

The antifungal potential of betulin-3-acetate and its parent compound, betulin, has also been investigated. Research has demonstrated that these compounds can inhibit the growth of various fungal species.

In one study, lupeol (B1675499) acetate (B1210297), a compound structurally related to betulin-3-acetate, showed significant antifungal activity against the phytopathogenic mold Macrophomina phaseolina. nih.govljmu.ac.uk Betulin itself also demonstrated strong inhibitory effects against this fungus. nih.govljmu.ac.uk Other research has pointed to the fungicidal activity of betulin derivatives against human pathogenic fungi, including dermatophytes like Trichophyton mentagrophytes and yeasts such as Pityrosporum ovale. google.com These findings suggest that the betulin scaffold is a promising starting point for the development of new antifungal agents.

A critical aspect of antimicrobial research is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

For betulin derivatives, MIC values have been determined against various bacterial strains. For example, 28-O-(N-acetylanthraniloyl)betulin was found to have a MIC90 (the concentration that inhibits 90% of isolates) of 6.25 µM against both S. aureus and E. faecalis. helsinki.fi In another study, betulinic acid showed MIC values ranging from 128 to 512 µg/mL against several uropathogenic bacteria. researchgate.net The determination of these values is crucial for quantifying the potency of these compounds and for comparing their efficacy to existing antimicrobial drugs.

Table 2: In Vitro Antimicrobial Activity of Betulin Derivatives

| Compound/Derivative | Target Microorganism | Activity/Measurement | Reference |

|---|---|---|---|

| 28-O-(N-acetylanthraniloyl)betulin | Staphylococcus aureus, Enterococcus faecalis | MIC90: 6.25 µM | helsinki.fi |

| Betulinic acid | Bacillus subtilis | Inhibition zone of 18.8 mm² at 1000 µg/disc | scirp.org |

| Betulinic acid | Escherichia coli | No inhibition zone at 1000 µg/disc | scirp.org |

| Lupeol acetate | Macrophomina phaseolina | 79-81% reduction in biomass | nih.govljmu.ac.uk |

| Betulin | Macrophomina phaseolina | 77-79% reduction in biomass | nih.govljmu.ac.uk |

| Betulin derivatives | Trichophyton mentagrophytes | Growth inhibition in liquid culture | google.com |

| Betulinic acid | Uropathogenic bacteria | MIC: 128 to 512 µg/mL | researchgate.net |

Hepatoprotective Research

Betulin and its derivatives, including betulin-3-acetate, have been investigated for their potential to protect the liver from damage (hepatoprotection). The liver is a vital organ for metabolism and detoxification, and it can be injured by various toxins, including ethanol (B145695). researchgate.net

In preclinical studies, betulin has demonstrated protective effects against ethanol-induced cytotoxicity in liver cells (HepG2). mdpi.com Research suggests that betulin may be the most active among related triterpenoids like betulinic acid and oleanolic acid in protecting these cells from ethanol-induced damage. mdpi.com Furthermore, betulin has been shown to reduce levels of inflammatory factors in the liver, which are often elevated in response to chronic ethanol consumption. mdpi.com These findings indicate that betulin and its derivatives may have a role in mitigating liver damage caused by certain toxins. mdpi.com

Molecular Mechanisms of Action of Betulin 3 Acetate

Apoptotic Pathways

Apoptosis is a crucial process of programmed cell death essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate apoptotic pathways are of significant interest in oncology research. Betulin-3-acetate is thought to engage these pathways, primarily through intrinsic, mitochondria-mediated processes.

Mitochondrial-Dependent Apoptosis Induction

The intrinsic pathway of apoptosis is centered on the mitochondria. In response to cellular stress, mitochondrial integrity is compromised, leading to the release of pro-apoptotic factors into the cytoplasm. While detailed mechanistic studies specifically on Betulin-3-acetate's effect on mitochondria are limited, it is suggested that, like its precursor betulin (B1666924), it likely induces apoptosis in cancer cells. lktlabs.com Research on related compounds has shown that the broader family of betulin derivatives can induce depolarization of the mitochondrial membrane and subsequent release of cytochrome c, key events in mitochondrial-dependent apoptosis. nih.gov However, specific studies confirming this direct mechanism for Betulin-3-acetate are not extensively detailed in current literature.

Caspase Activation Cascades (e.g., Caspase 3, 8, 9)

Caspases are a family of protease enzymes that execute the process of apoptosis. The apoptotic signal, once initiated, triggers a cascade of caspase activation. Initiator caspases, such as caspase-9 (associated with the mitochondrial pathway) and caspase-8 (linked to extrinsic pathways), activate executioner caspases like caspase-3.

Research has indicated that Betulin-3-acetate is involved in modulating caspase activity. In a study investigating its protective effects against cisplatin-induced nephrotoxicity, Betulin-3-acetate significantly reduced the protein expression level of cleaved caspase-3. science.gov This finding, while in a nephroprotective context, demonstrates the compound's ability to influence this key executioner caspase. The activation of caspase-9, a direct result of mitochondrial cytochrome c release, has been observed with the parent compound betulin, suggesting a likely, though not yet fully elucidated, mechanism for Betulin-3-acetate. nih.gov

| Target Protein | Observed Effect of Betulin-3-acetate | Cellular Pathway | Study Context | Source |

|---|---|---|---|---|

| Cleaved Caspase-3 | Significantly reduced expression | Apoptosis Execution | Cisplatin-induced nephrotoxicity | science.gov |

Autophagy Modulation

Autophagy is a cellular degradation process that removes unnecessary or dysfunctional components. Its role in cancer is complex; it can act as a survival mechanism for tumor cells under stress but can also lead to a form of programmed cell death known as autophagic cell death. While derivatives of betulin have been shown to induce autophagy in certain cancer cells, specific research detailing the modulation of autophagy by Betulin-3-acetate is not currently available. mdpi.com

Potential Independence from Death Receptor Pathways

The extrinsic, or death receptor-mediated, pathway of apoptosis is another major route to programmed cell death. It is initiated by the binding of extracellular ligands to transmembrane death receptors. Studies on the related compound, betulinic acid, have shown that it can induce apoptosis through a direct effect on mitochondria, independent of death-inducing ligand/receptor systems like CD95. researchgate.net This suggests that compounds in this family may be able to bypass resistance mechanisms that involve the downregulation of death receptors. However, specific investigations to confirm that Betulin-3-acetate's apoptotic mechanism is independent of death receptor pathways have not been reported.

Anti-inflammatory Signaling Pathways

Chronic inflammation is a key factor in the development and progression of many types of cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is often constitutively active in cancer cells, promoting cell survival, proliferation, and metastasis.

NFκB Pathway Inhibition

The parent compound, betulin, has been shown to inhibit the NF-κB signaling pathway. nih.govresearchgate.net It achieves this by preventing the phosphorylation of IκB kinase (IKK), which in turn inhibits the degradation of the NF-κB inhibitor, IκBα. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes. nih.gov While this mechanism is established for betulin, specific studies confirming the direct inhibitory effect of Betulin-3-acetate on the NF-κB pathway are limited. However, given the structural similarity, it is plausible that Betulin-3-acetate may share this anti-inflammatory activity.

MAPK Pathway Modulation (e.g., ERK1/2, JNK, p38)

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. nih.gov The pathway includes several key subfamilies, primarily the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.govmdpi.com While direct research on Betulin-3-acetate's effect on this pathway is specific, studies on the related compound, betulinic acid, provide significant insights.

Research has demonstrated that betulinic acid can protect against oxidative damage by suppressing the MAPK signaling pathway. mdpi.com Specifically, pretreatment with betulinic acid was found to downregulate the phosphorylation of p38, JNK, and ERK proteins in thymus tissues subjected to T-2 toxin-induced oxidative stress. mdpi.com These kinases are typically activated by environmental stresses and inflammatory cytokines. nih.gov The inhibition of their phosphorylation suggests a modulatory role for betulin-related compounds on this stress-activated signaling axis. mdpi.com

Table 1: Effect of Betulinic Acid on MAPK Pathway Components

This table summarizes the observed effects of the related compound Betulinic Acid on key proteins in the MAPK signaling pathway in a model of toxin-induced oxidative stress.

| Kinase Protein | Effect of Betulinic Acid Pretreatment | Reference |

| p38 | Downregulated phosphorylation | mdpi.com |

| JNK | Downregulated phosphorylation | mdpi.com |

| ERK | Downregulated phosphorylation | mdpi.com |

Nrf2/HO-1 Signaling Axis Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. mdpi.comnih.gov Upon activation by stimuli like oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant genes, including HO-1. nih.govresearchgate.net

Studies on the parent compound, betulin, show that it can activate this protective pathway. Betulin facilitates the release of Nrf2 from the Keap1 complex, allowing it to form a heterodimer with Maf proteins and promote the transcription of cytoprotective enzymes like HO-1. researchgate.net This activation of the Nrf2/HO-1 axis is a key mechanism behind the antioxidant effects of betulin. researchgate.netnih.gov Similarly, betulinic acid has been reported to enhance the activation of the Nrf2/HO-1 pathway, leading to the upregulation of Nrf2 and HO-1 protein expression, which contributes to its protective effects against oxidative stress. mdpi.com

Table 2: Modulation of the Nrf2/HO-1 Pathway by Betulin

This table outlines the mechanism by which the parent compound Betulin activates the Nrf2/HO-1 signaling pathway.

| Step | Description | Reference |

| 1. Nrf2 Release | Betulin induces the release of Nrf2 from the inhibitory Keap1:Nrf2 complex in the cytoplasm. | researchgate.net |

| 2. Nuclear Translocation | Freed Nrf2 translocates into the cell nucleus. | nih.govresearchgate.net |

| 3. Heterodimer Formation | In the nucleus, Nrf2 forms a heterodimer with Maf proteins. | researchgate.net |

| 4. Gene Transcription | The Nrf2-Maf heterodimer binds to Antioxidant Response Elements (AREs), promoting the transcription of antioxidant genes. | researchgate.net |

| 5. Protein Expression | Increased transcription leads to the elevated expression of protective enzymes, notably heme oxygenase-1 (HO-1). | mdpi.comresearchgate.netnih.gov |

Glucocorticoid Receptor (GR) Binding and Nuclear Translocation

The Glucocorticoid Receptor (GR) is a nuclear hormone receptor that plays a pivotal role in mediating the anti-inflammatory effects of glucocorticoids. nih.govmdpi.com Upon ligand binding, the receptor translocates from the cytoplasm to the nucleus to regulate gene expression. nih.govmdpi.com

Research on betulin, the precursor to Betulin-3-acetate, has shown that it can directly interact with the GR. nih.gov A competitive binding assay determined that betulin binds to the GR with an IC50 value of 79.18 ± 0.30 mM. nih.gov Following this binding, betulin was observed to induce the nuclear translocation of the GR in HeLa cells. nih.gov However, it notably lacked the ability to activate GR-mediated transcriptional activity. nih.gov This suggests that betulin may function as a dissociated GR modulator, potentially retaining anti-inflammatory properties while reducing the side effects associated with full GR agonists. nih.gov Furthermore, computational studies have identified the Glucocorticoid Receptor as a top-ranked potential target for betulin. nih.gov

Antiviral Mechanisms

Inhibition of Viral Replication Processes

Betulin-3-acetate is a pentacyclic triterpene that exhibits antiviral activity. lktlabs.com Research into betulin derivatives has highlighted their capacity to interfere with viral replication. vtt.fimdpi.com Specifically, studies on alphaviruses, such as the Semliki Forest virus (SFV), have shown that modifications to the betulin structure can yield potent replication inhibitors. vtt.fi

A study investigating a series of betulin derivatives found that having an acetylated hydroxyl group at the C-3 position was an important structural feature for anti-SFV activity. vtt.fi The compound 3,28-di-O-acetylbetulin was identified as a potent derivative against SFV. vtt.fi The antiviral activity of a related compound, betulinic acid, was found to occur during the virus replication phase. vtt.fi Other research has shown that betulin can inhibit the replication of HIV-1 in H9 lymphocytes. mdpi.comresearchgate.net Betulonic acid has also been shown to potently inhibit the replication of the porcine reproductive and respiratory syndrome virus (PRRSV). mdpi.com

Table 3: Antiviral Activity of Betulin Derivatives Against Alphaviruses

This table presents the inhibitory concentrations (IC50) of various betulin-related compounds against different alphaviruses, demonstrating the impact of structural modifications on antiviral efficacy.

| Compound | Virus | IC50 (μM) | Reference |

| 3,28-di-O-acetylbetulin | Semliki Forest virus (SFV) | 9.1 | vtt.fi |

| Betulinic acid | Sindbis virus | 0.5 | vtt.fi |

| 28-O-tetrahydropyranylbetulin | Sindbis virus | 1.9 | vtt.fi |

| Triazolidine (B1262331) derivative of betulin | Sindbis virus | 6.1 | vtt.fi |

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, RNA Polymerase)

Viral enzymes, particularly polymerases and reverse transcriptases, are critical for viral replication and are major targets for antiviral drugs. mdpi.commdpi.com These enzymes are responsible for synthesizing the viral genetic material within the host cell. mdpi.com

While some natural products have shown inhibitory effects on these enzymes, the activity of betulin derivatives appears to be specific and may not extend to all viral enzymes. dntb.gov.ua A study on ionic derivatives of betulinic acid found that they did not produce any appreciable inhibition against HIV-1 reverse transcriptase. nih.gov This finding indicates that for these specific derivatives, the mechanism of antiviral action is likely independent of reverse transcriptase inhibition. nih.gov The antiviral activity of triterpenoids is often associated with preventing virus adsorption and invasion into host cells or inhibiting the replication process after infection, rather than direct enzyme inhibition. mdpi.com

Cellular Targets and Interactions

The broad spectrum of biological activities attributed to betulin and its derivatives stems from their interaction with multiple cellular targets and signaling pathways. mdpi.com Computational predictions and experimental studies have begun to elucidate these molecular interactions.

An in silico analysis predicted several high-probability protein targets for the parent compound, betulin. nih.gov Among the top-ranked potential targets are proteins from the G protein-coupled receptor and nuclear hormone receptor families. nih.gov

Table 4: Predicted Protein Targets for Betulin

This table lists the top-ranked potential protein targets for Betulin as identified by a computational approach, with their corresponding protein families and gene symbols.

| Protein Name | Protein Family | Gene Symbol | Reference |

| Sex hormone-binding globulin | - | SHBG | nih.gov |

| Cannabinoid receptor 2 (CB-2) | G protein coupled receptor 1 family | CNR2 | nih.gov |

| G protein coupled bile acid receptor 1 | G protein coupled receptor 1 family | GPBAR1 | nih.gov |

| Glucocorticoid receptor (GR) | Nuclear hormone receptor family | NR3C1 | nih.gov |

| Kappa-type opioid receptor (K-OR-1) | G protein coupled receptor 1 family | OPRK1 | nih.gov |

| Delta-type opioid receptor (D-OR-1) | G protein coupled receptor 1 family | OPRD1 | nih.gov |

| Mu-type opioid receptor (M-OR-1) | G protein coupled receptor 1 family | OPRM1 | nih.gov |

| Estrogen receptor (ER-α) | Nuclear hormone receptor family | ESR1 | nih.gov |

Experimentally, betulin has been shown to target various cellular pathways. It can modulate the mTOR/PI3K/AKT signaling pathway and induce apoptosis through the mitochondrial pathway involving the activation of caspase-9 and caspase-3/-7. mdpi.comnih.gov Betulin also inhibits several inflammatory mediators, including IL-6 and inducible nitric oxide synthase (iNOS). mdpi.com Another identified target for betulin is glycogen (B147801) phosphorylase, an enzyme involved in glucose metabolism. drugbank.com

Protein Kinase C-δ (PKC-δ) Overexpression

Current scientific literature has not established a direct link between Betulin-3-acetate and the overexpression of Protein Kinase C-δ (PKC-δ). Research into the broader family of related compounds has explored connections to PKC-δ, but not specifically its overexpression. For instance, studies have investigated the involvement of PKC-δ activation, rather than overexpression, in the apoptosis induced by the parent compound, betulin, in neuroblastoma cells. researchgate.net Another compound, rottlerin, which is also found in Mallotus philippinensis, is known as a PKC-δ inhibitor that can induce apoptosis. nih.govucl.ac.be

Topoisomerase Inhibition

There is a lack of direct evidence in the reviewed scientific literature specifically demonstrating that Betulin-3-acetate acts as a topoisomerase inhibitor. This mechanism has been more thoroughly investigated for its close chemical relative, betulinic acid. Research indicates that betulinic acid and its derivatives can interfere with the function of topoisomerase enzymes, which are critical for DNA replication and transcription.

Stearoyl-CoA-Desaturase (SCD-1) Inhibition and Cardiolipin Saturation

Betulin-3-acetate is recognized in chemical synthesis as a direct precursor and intermediate in the preparation of betulinic acid from betulin. mdpi.comresearchgate.net The mechanism involving the inhibition of Stearoyl-CoA-Desaturase (SCD-1) has been specifically described for betulinic acid.

Betulinic acid has been shown to inhibit the activity of SCD-1. mdpi.com This enzyme is crucial for converting saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD-1, betulinic acid influences the saturation level of cardiolipin, a key phospholipid in the inner mitochondrial membrane. This alteration leads to changes in the mitochondrial ultrastructure and the release of cytochrome c, ultimately triggering apoptosis in tumor cells. mdpi.com While Betulin-3-acetate is a step away in the synthetic pathway, this specific molecular action has been characterized for its derivative, betulinic acid. mdpi.com

Structure Activity Relationship Sar Studies of Betulin 3 Acetate Derivatives

Impact of C-3 Acetylation on Biological Activity (e.g., Anti-SFV activity)

The modification of the hydroxyl group at the C-3 position, including acetylation, has a significant impact on the biological activity of betulin (B1666924) derivatives. For instance, in studies investigating antiviral activity, a free or acetylated hydroxyl group at the C-3 position has been identified as an important contributor to anti-Sindbis virus (SFV) activity. Specifically, 3,28-di-O-acetylbetulin demonstrated potent inhibition of SFV replication, exhibiting an IC50 value of 9.1 µM researchgate.netmedkoo.comacs.org. Conversely, some studies suggest that the introduction of an acetyl group at the C-3 position can, in certain contexts, decrease cytotoxicity compared to the parent compound or other derivatives, implying that a free C-3 hydroxyl group may be critical for specific cytotoxic effects nih.gov. However, other research indicates that acyl moieties at the C-3 position can enhance cytotoxicity, suggesting a complex interplay of structural features rsc.org. Betulin-3-acetate itself has been reported to possess antiviral activity and anticancer potential, including inhibition of alphavirus replication lktlabs.com.

Significance of C-28 Modifications for Enhanced Efficacy

Amino Acid Conjugates : The introduction of amino acid conjugates at the C-28 position has been shown to significantly enhance both water solubility and cytotoxicity scholarsresearchlibrary.comrsc.org.

Propynoyloxy Functionality : Esterification of the C-28 hydroxyl group with a propynoyloxy function has resulted in a substantial increase in cytotoxic activity. For example, 28-O-propynoylbetulin demonstrated a marked augmentation in cytotoxicity, being hundreds of times more potent than betulin against certain leukemia cell lines nih.govresearchgate.net.

Triphenylphosphonium Moiety : Conjugation of a triphenylphosphonium moiety at the C-28 position has been found to greatly improve cytotoxicity. A derivative incorporating this moiety showed significant anti-tumor effects with a low IC50 value nih.gov.

Carboxylic Acid Functionality : The presence of a carboxylic acid group at the C-28 position is considered essential for cytotoxicity, and betulinic acid derivatives generally exhibit greater efficacy than those derived from betulin researchgate.net.

Influence of Functional Groups at C-28 (e.g., Triphenylphosphonium moiety)

The nature of the functional group introduced at the C-28 position critically influences the pharmacological profile of betulin derivatives. The incorporation of a triphenylphosphonium moiety, for instance, has been demonstrated to significantly boost cytotoxicity nih.gov. Specifically, a derivative combining a 3-O-(3'-acetylphenylacetate) modification at C-3 with a triphenylphosphonium group at C-28 exhibited potent anti-tumor activity, outperforming the parent betulin and other modified analogs nih.gov. Similarly, esterification with propynoyloxy groups at C-28 has led to compounds with markedly enhanced cytotoxic properties against various cancer cell lines nih.govresearchgate.net.

Role of Specific Functional Groups and Chains at C-3 (e.g., Alkyl, Alkenyl, Alkynyl Chains)

The C-3 position, bearing a secondary hydroxyl group, is another prime site for structural modification. Studies suggest that the free C-3 hydroxyl group is important for certain cytotoxic activities, as esterification at this position can sometimes lead to a loss of activity nih.gov. However, acyl moieties at C-3 are generally associated with enhanced cytotoxicity rsc.org. Modifications involving alkyl, alkenyl, or alkynyl chains at this position, or the introduction of fluorine atoms, have also been explored. For example, the introduction of fluorine at C-2 or C-3 of betulinic acid has shown varied effects on antiproliferative activity, with some fluorinated derivatives exhibiting improved potency researchgate.net.

Influence of Heterocyclic Moieties on Pharmacological Profile

The incorporation of heterocyclic moieties into the betulin or betulinic acid scaffold has proven to be a successful strategy for enhancing biological activity and modifying pharmacological profiles. Nitrogen-containing heterocycles, such as indole (B1671886) and 1,2,3-triazole rings, have been particularly noteworthy.

Nitrogen Heterocycles : The introduction of nitrogen heterocycles, such as indole systems, into betulin derivatives can significantly increase their biological activity, leading to compounds with potent anticancer properties mdpi.comnih.gov. Indole is recognized as a privileged scaffold in drug development.

1,2,3-Triazole Rings : Conjugating sugar units to the betulin backbone via a linker containing a 1,2,3-triazole ring has been shown to further enhance biological activity, including antiviral and anticancer effects researchgate.netnih.gov. Derivatives incorporating these moieties have displayed anticancer activity superior to established drugs like cisplatin (B142131) nih.gov.

General Heterocyclic Derivatives : A range of heterocyclic betulin derivatives have been synthesized and evaluated for various biological activities, including antiviral effects against SFV researchgate.net. These modifications highlight the potential of heterocycles to modulate the interaction of betulin derivatives with biological targets.

Effects of Sugar Conjugation on Bioactivity and Solubility

Glycoconjugation, the process of attaching sugar units to a bioactive molecule, is a well-established strategy for improving drug properties. For betulin derivatives, sugar conjugation offers several advantages:

Enhanced Solubility and Bioavailability : Glycosidation generally increases the hydrosolubility of triterpenes, thereby improving their bioavailability and pharmacokinetic properties scholarsresearchlibrary.comresearchgate.netresearchgate.netmdpi.com. This is particularly important given the inherent hydrophobicity and poor solubility of betulin.

Targeted Delivery : Sugar moieties can facilitate targeted delivery to cancer cells, which often exhibit increased glucose uptake and overexpress glucose transporters (a phenomenon known as the Warburg effect) researchgate.netmdpi.comsemanticscholar.org. This targeted approach can enhance selectivity and reduce off-target effects.

Positional Isomerism and Stereochemistry Effects on Activity

The spatial arrangement of atoms within a molecule, known as stereochemistry, and the positioning of functional groups (positional isomerism) can profoundly influence biological activity. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit distinct pharmacological properties, with differences ranging from subtle variations to complete reversals in efficacy or toxicity studypug.comukessays.com.

In the context of betulin derivatives, modifications can lead to the formation of diastereomers or other stereoisomers. For instance, the introduction of fluorine atoms at specific positions, such as C-2, can create diastereomers that may exhibit similar or altered antiproliferative activities compared to the parent compound researchgate.net. Understanding and controlling the stereochemistry during synthesis is therefore crucial for optimizing the biological activity and ensuring the desired therapeutic outcome of betulin derivatives.

Compound List

Betulin

Betulin-3-acetate

Betulinic acid

3,28-di-O-acetylbetulin

28-O-propynoylbetulin

Betulinic acid derivatives

3-O-(3'-acetylphenylacetate)-betulin

Triphenylphosphonium moiety

Alkyl chains

Alkenyl chains

Alkynyl chains

Nitrogen heterocyclic moieties (e.g., indole, 1,2,3-triazole)

Glycoconjugates

Glycerate moiety

2-F-BA (2-Fluoro-betulinic acid)

3-O-acetyl-betulinic acid

3-O-glutaryl-betulinic acid

3-O-succinyl-betulinic acid

28-O-tetrahydropyranylbetulin

4-phenyl-1,2,4-triazolidine derivative

EB367 (indole-functionalized triterpene)

Compound 7e (BA-nitrogen heterocyclic derivative)

Compound 13i (3-O-(3'-acetylphenylacetate)-betulin conjugate with triphenylphosphonium)

Compound 5a (28-O-propynoylbetulin)

Compound 4 (29-phosphonate betulin)

Compound 5 (Z-isomer of 29-phosphonate betulin)

Preclinical Pharmacokinetic and Bioavailability Studies of Betulin 3 Acetate

Absorption Characteristics in Animal Models

The absorption of lipophilic compounds like betulin (B1666924) and betulinic acid is significantly influenced by their low aqueous solubility, which is typically less than 0.10 µg/mL for betulin and even lower for betulinic acid mdpi.comnih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.net. This inherent property presents a major challenge for oral absorption and subsequent systemic distribution.

In preclinical studies involving betulin administered intraperitoneally (i.p.) to rats, time-dependent serum levels were observed, reaching a dose-independent serum level of approximately 0.13 µg/mL after 28 days mdpi.comnih.gov. Subcutaneous (s.c.) administration in dogs showed dose dependency, with a maximum plasma concentration of 0.33 µg/mL detected at a dose of 300 mg/kg after 28 daily applications mdpi.comnih.gov.

Betulinic acid, when administered i.p. to mice at a dose of 500 mg/kg, showed peak serum concentrations of 4.0 µg/mL at 0.23 hours mdpi.comnih.gov. Another study reported a Cmax of 4.20 mg/mL with a Tmax of 1 hour in mice after i.p. administration of 100 mg/kg betulinic acid researchgate.net. Oral absorption of betulinic acid is generally considered limited due to its poor solubility and low permeability mdpi.comresearchgate.net.

Table 1: Selected Pharmacokinetic Parameters of Betulin and Betulinic Acid in Preclinical Models

| Compound | Species | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | Reference |

| Betulin (BE) | Rats | Intraperitoneal (i.p.) | N/A | ~0.13 | N/A | N/A | mdpi.comnih.gov |

| Betulin (BE) | Dogs | Subcutaneous (s.c.) | 300 (daily) | ~0.33 | N/A | N/A | mdpi.comnih.gov |

| Betulin (BE) | Rats | Oral | N/A | 0.0596 | N/A | N/A | mdpi.com |

| Betulinic Acid (BA) | Mice | Intraperitoneal (i.p.) | 500 | 4.0 | 0.23 | N/A | mdpi.comnih.gov |

| Betulinic Acid (BA) | Mice | Intraperitoneal (i.p.) | 100 | 4.20 | 1 | 15.6 | researchgate.net |

| Betulinic Acid (BA) | Mice | Intraperitoneal (i.p.) | 40 | 0.065 | N/A | N/A | researchgate.net |

Note: Data for Betulin and Betulinic Acid are presented as context. Specific pharmacokinetic data for Betulin-3-acetate is not available in the reviewed literature. N/A indicates data not reported or not applicable in the context of the study.

Distribution Profiles in Tissues and Organs in Preclinical Models

Information regarding the tissue distribution of Betulin-3-acetate is limited. However, studies on betulin and betulinic acid provide insights into how lipophilic triterpenes may distribute within preclinical models.

Following intraperitoneal administration of betulinic acid (500 mg/kg) in mice, the compound was found in various tissues 24 hours post-administration, with the highest concentration observed in perirenal fat mdpi.comnih.gov. In another study, betulin administered endotracheally to rats showed the highest concentrations in the lungs and liver, with the lowest concentrations detected in the heart mdpi.com. In silico analyses have also predicted cellular localization for betulin and its derivatives, with betulin potentially localizing in lysosomes and certain derivatives in mitochondria mdpi.com. Betulinic acid has also been reported to distribute widely in several tissues after i.p. administration in mice, accumulating most in fat and ovary tissues, and least in the brain and heart researchgate.net.